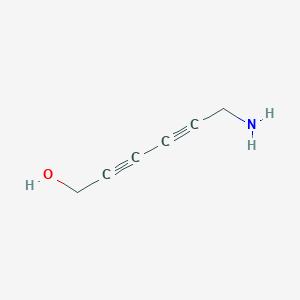
Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- is a complex organic compound with a unique structure that includes an amide group, a dimethyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- typically involves multiple steps One common method includes the reaction of hexanoic acid with N,N-dimethylamine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylthio group may interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- can be compared with other similar compounds such as:
Hexanamide, N,N-dimethyl-4-oxo-: Lacks the methylthio group, which may result in different chemical and biological properties.
Hexanamide, N,N-dimethyl-6-(ethylthio)-4-oxo-: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and interactions.
Hexanamide, N,N-dimethyl-6-(methylthio)-2-oxo-: The position of the oxo group is different, leading to variations in its chemical behavior.
The uniqueness of Hexanamide, N,N-dimethyl-6-(methylthio)-4-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
669057-20-9 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
N,N-dimethyl-6-methylsulfanyl-4-oxohexanamide |
InChI |
InChI=1S/C9H17NO2S/c1-10(2)9(12)5-4-8(11)6-7-13-3/h4-7H2,1-3H3 |
InChI Key |
XCBISCLPYVBAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC(=O)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)


![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)


![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)




